4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate
CAS No.:
Cat. No.: VC16102101
Molecular Formula: C23H25N5O4S
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N5O4S |
|---|---|
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | [4-[(E)-N-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate |
| Standard InChI | InChI=1S/C23H25N5O4S/c1-5-28-22(18-8-10-19(31-4)11-9-18)26-27-23(28)33-14-21(30)25-24-15(2)17-6-12-20(13-7-17)32-16(3)29/h6-13H,5,14H2,1-4H3,(H,25,30)/b24-15+ |
| Standard InChI Key | FWFMBVISWYZJID-BUVRLJJBSA-N |
| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC |
Introduction
Structural Overview
This compound features the following key structural components:
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Triazole core: The 1,2,4-triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms. It serves as a critical pharmacophore in many bioactive molecules.
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Thioacetyl group: This sulfur-containing functional group enhances the compound's reactivity and potential biological activity.
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Hydrazonoyl moiety: The hydrazone linkage contributes to the compound's stability and interaction with biological targets.
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Phenyl acetate group: This aromatic ester group may influence solubility and lipophilicity, impacting bioavailability.
Synthesis
The synthesis of this compound likely involves multi-step reactions incorporating:
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Formation of the triazole ring: Typically achieved via cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
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Introduction of the thioacetyl group: This step may involve thiolation reactions using sulfur donors like thiourea or carbon disulfide.
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Hydrazone formation: Achieved by reacting hydrazides with aldehydes or ketones under acidic or basic conditions.
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Acetylation of the phenyl ring: Typically performed using acetic anhydride or acetyl chloride in the presence of a catalyst.
General Reaction Scheme
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Synthesize the triazole derivative from appropriate precursors.
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Introduce the thioacetyl group via substitution reactions.
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Form the hydrazonoyl intermediate by reacting with ethanehydrazide.
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Acetylate the phenyl ring to yield the final product.
Characterization Techniques
To confirm the structure and purity of this compound, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR): and NMR spectroscopy provide insights into the molecular framework.
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Infrared Spectroscopy (IR): Identifies functional groups like C=O (amide/ester) and N-H bonds through characteristic absorption bands.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Provides detailed information on molecular geometry and crystal packing.
Pharmaceutical Applications
Triazole derivatives are widely recognized for their pharmacological properties:
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Antifungal activity: Triazoles like fluconazole inhibit fungal cytochrome P450 enzymes.
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Anticancer potential: The hydrazonoyl linkage may interact with DNA or enzymes involved in cancer pathways.
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Anti-inflammatory effects: The thioacetyl group could modulate inflammatory mediators.
Agrochemical Use
The compound's structure suggests potential as:
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Fungicides or herbicides: Triazoles are often used to protect crops from fungal infections.
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Growth regulators: Modifications to its structure could enhance plant growth regulation properties.
Material Science
The phenyl acetate group may enable applications in polymer synthesis or as intermediates in advanced material design.
Comparative Data Table
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | ~441 g/mol |
| Functional Groups | Triazole, thioacetyl, hydrazone, phenyl acetate |
| Analytical Techniques Used | NMR, IR, MS, X-ray crystallography |
| Potential Applications | Antifungal agents, anticancer drugs, agrochemicals |
Research Findings
Recent studies on similar triazole derivatives highlight:
Further research is needed to explore this compound's specific biological activity, toxicity profile, and environmental impact.
This comprehensive analysis underscores the significance of 4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate, particularly in medicinal chemistry and agrochemical innovation.
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